molecular formula C8H15NO4 B13531875 (2-Methoxyacetyl)-d-valine

(2-Methoxyacetyl)-d-valine

Cat. No.: B13531875
M. Wt: 189.21 g/mol
InChI Key: DEKYJDXQXLSTHE-SSDOTTSWSA-N
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Description

(2-Methoxyacetyl)-d-valine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methoxyacetyl group attached to the nitrogen atom of the valine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyacetyl)-d-valine typically involves the reaction of d-valine with methoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

d-Valine+Methoxyacetyl chlorideThis compound+HCl\text{d-Valine} + \text{Methoxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl} d-Valine+Methoxyacetyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the reaction rate and minimize side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified through crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyacetyl)-d-valine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the methoxyacetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2-Formylacetyl)-d-valine.

    Reduction: Formation of (2-Hydroxyacetyl)-d-valine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methoxyacetyl)-d-valine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Methoxyacetyl)-d-valine involves its interaction with specific molecular targets. The methoxyacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyacetyl)-l-valine: The enantiomer of (2-Methoxyacetyl)-d-valine, with similar chemical properties but different biological activity.

    (2-Methoxyacetyl)-glycine: A simpler amino acid derivative with a methoxyacetyl group.

    (2-Methoxyacetyl)-alanine: Another amino acid derivative with a methoxyacetyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the methoxyacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2R)-2-[(2-methoxyacetyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C8H15NO4/c1-5(2)7(8(11)12)9-6(10)4-13-3/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1

InChI Key

DEKYJDXQXLSTHE-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)COC

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC

Origin of Product

United States

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